molecular formula C22H20N2O3S B2636559 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946380-83-2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2636559
CAS No.: 946380-83-2
M. Wt: 392.47
InChI Key: OWANKOOFRTURDH-UHFFFAOYSA-N
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Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold substituted at the 1-position with a benzoyl group and at the 6-position with a benzenesulfonamide moiety.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-22(17-8-3-1-4-9-17)24-15-7-10-18-16-19(13-14-21(18)24)23-28(26,27)20-11-5-2-6-12-20/h1-6,8-9,11-14,16,23H,7,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWANKOOFRTURDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Benzoylation: The quinoline derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Sulfonamide Formation: The final step involves the reaction of the benzoylated quinoline with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the benzoyl moiety can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets, such as enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline core can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide and two closely related analogs:

Property Target Compound N-(1-Benzoyl-1,2,3,4-THQ-6-yl)propanamide 4-Cyclohexyl-N-(1-methyl-2-oxo-THQ-6-yl)benzenesulfonamide (3d)
Molecular Formula C22H21N2O3S (inferred) C19H20N2O2 C22H28N2O3S
Molecular Weight (g/mol) ~393.07 (calculated) 308.38 399 (observed)
logP ~3.2 (estimated) 2.96 Not reported
Key Substituents 1-Benzoyl, 6-benzenesulfonamide 1-Benzoyl, 6-propanamide 1-Methyl-2-oxo, 4-cyclohexyl, 6-benzenesulfonamide
H-Bond Acceptors/Donors 5 acceptors, 2 donors (estimated) 4 acceptors, 1 donor 5 acceptors, 2 donors (sulfonamide group)
Synthetic Yield Not reported Not reported 81%

Structural and Functional Analysis:

Core Modifications: The target compound and propanamide analog share a 1-benzoyl-substituted tetrahydroquinoline core, but the latter replaces the sulfonamide with a propanamide group. This substitution reduces molecular weight by ~85 g/mol and lowers logP (2.96 vs. ~3.2), likely due to the less polarizable amide group compared to the sulfonamide . Compound 3d features a 1-methyl-2-oxo group and a 4-cyclohexyl substituent, increasing steric bulk and hydrophobicity (MW = 399) . The 2-oxo group may enhance hydrogen-bonding interactions with target proteins.

Biological Implications: 3d is a validated dual TRIM24-BRPF1 bromodomain inhibitor with high affinity, attributed to its sulfonamide group and cyclohexyl tail . The target compound’s benzenesulfonamide may mimic this inhibitory activity but with altered selectivity due to the absence of the 2-oxo group. Its lower logP suggests improved membrane permeability but possibly weaker binding to polar binding pockets .

Synthetic Feasibility :

  • Compound 3d was synthesized in 81% yield via optimized routes, suggesting scalability for analogs like the target compound . The propanamide analog’s synthesis details are unreported, limiting direct comparisons.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a benzenesulfonamide moiety, which contributes to its biological activity. The presence of the benzoyl group enhances its pharmacological potential by facilitating interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit significant biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against both gram-positive and gram-negative bacteria. For example, studies on N-benzenesulfonyl derivatives demonstrated non-surfactant antimicrobial activity through inhibition of bacterial enzymes such as MurD and others involved in cell wall synthesis .
  • Antitumor Activity : Tetrahydroquinoline derivatives have been evaluated for their antitumor properties. In one study, several derivatives exhibited IC50 values lower than that of the standard drug Doxorubicin, indicating potent antitumor effects .

The mechanisms through which this compound exerts its effects can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cell Signaling Interference : It could disrupt cellular signaling pathways critical for tumor growth and survival.

Antimicrobial Studies

In a study assessing the antimicrobial efficacy of related compounds, it was found that certain derivatives displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The carboxyfluorescein leakage assay indicated that these compounds did not disrupt bacterial membranes significantly but inhibited essential metabolic processes instead .

Antitumor Efficacy

A series of tetrahydroquinoline derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. Notably, some compounds showed IC50 values ranging from 2.5 to 12.5 µg/mL, outperforming Doxorubicin (IC50 = 37.5 µg/mL) in specific assays . These findings suggest that structural modifications can enhance the potency of tetrahydroquinoline-based compounds.

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50 Value (µg/mL)Reference
DoxorubicinAntitumor37.5
Compound AAntitumor2.5
Compound BAntimicrobial-

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